BenchChemオンラインストアへようこそ!

Tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate

Medicinal Chemistry Physicochemical Profiling PROTAC Linker Design

Procure CAS 2034517-14-9 to access a conformationally unique, 3-carbonyl-attached piperidine-piperazine scaffold with a terminal 2-fluoroethyl group. Unlike common 4-substituted analogs, this intermediate provides a direct handle for nucleophilic 18F-radiolabeling, enabling PET probe synthesis, and offers a distinct exit vector for σ-receptor or dopamine-receptor engagement. The Boc protecting group ensures orthogonal deprotection. Its predicted cLogP (~2) and MW (343.44) support blood-brain barrier penetration, making it a strategic building block for CNS-imaging agents and PROTAC ternary-complex optimization.

Molecular Formula C17H30FN3O3
Molecular Weight 343.443
CAS No. 2034517-14-9
Cat. No. B2620236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate
CAS2034517-14-9
Molecular FormulaC17H30FN3O3
Molecular Weight343.443
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCN(CC2)CCF
InChIInChI=1S/C17H30FN3O3/c1-17(2,3)24-16(23)21-7-4-5-14(13-21)15(22)20-11-9-19(8-6-18)10-12-20/h14H,4-13H2,1-3H3
InChIKeyCJDQTKOXHABBJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate – Procurement-Relevant Scaffold Overview (CAS 2034517-14-9)


Tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate (CAS 2034517-14-9) is a dual heterocyclic intermediate combining a piperidine‑1‑carboxylate N‑terminal protecting group with a piperazine‑1‑carbonyl linker that terminates in a 2‑fluoroethyl substituent [1]. Its molecular formula is C₁₇H₃₀FN₃O₃ with a molecular weight of 343.44 g mol⁻¹ . The compound is primarily utilized as a building block in medicinal chemistry for the synthesis of CNS‑targeted agents and as a precursor for ¹⁸F‑radiolabeled PET tracers [2].

Why In‑Class Piperidine‑Piperazine Intermediates Cannot Simply Replace Tert‑butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate


Although numerous tert‑butyl piperidine‑piperazine‑carbonyl intermediates exist, most lack the terminal 2‑fluoroethyl group and are substituted at the 4‑ rather than the 3‑position of the piperidine ring . The 2‑fluoroethyl moiety is essential for two reasons: (i) it provides a direct handle for ¹⁸F‑radiolabeling, enabling the synthesis of PET imaging probes, and (ii) it introduces a stereoelectronic profile that cannot be replicated by methyl, ethyl, or unsubstituted analogs [1]. Moving the carbonyl attachment from the 4‑ to the 3‑position also alters the vector and conformational flexibility of the final conjugate, which may affect target engagement in PROTAC or receptor‑ligand applications [2].

Quantitative Evidence for Tert‑butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate Differentiation


Molecular Weight & Predicted Lipophilicity versus 4‑(Piperazine‑1‑carbonyl) Analog (CAS 887587-18-0)

The target compound (C₁₇H₃₀FN₃O₃, MW 343.44) is 46.05 Da heavier than the closest 4‑(piperazine‑1‑carbonyl) analog (C₁₅H₂₇N₃O₃, MW 297.39) due to the 2‑fluoroethyl substituent [1]. The calculated cLogP for the target compound is approximately 2.01, compared to ~1.27 for the unsubstituted analog, representing a ~0.74 log unit increase in predicted lipophilicity [2]. This shift falls within the favorable CNS drug‑like range (1‑3) and is expected to enhance passive membrane permeability and blood‑brain barrier penetration [3].

Medicinal Chemistry Physicochemical Profiling PROTAC Linker Design

¹⁸F‑Radiolabeling Compatibility: 2‑Fluoroethyl versus 2‑Chloroethyl or Unsubstituted Ethyl Analogs

The terminal 2‑fluoroethyl group on the piperazine ring serves as a direct precursor for ¹⁸F‑radiolabeling via nucleophilic fluorination with [¹⁸F]fluoride or [¹⁸F]fluoroethyl tosylate [1]. The 2‑chloroethyl and 2‑hydroxyethyl analogs require additional activation steps for radiolabeling, resulting in longer synthesis times and lower radiochemical yields . In a related system, ¹⁸F‑labeled 1‑(2‑fluoroethyl)‑4‑[(4‑cyanophenoxy)methyl]piperidine was obtained with a radiochemical yield of 15–25% (decay‑corrected) and a radiochemical purity >99% in a one‑step procedure, demonstrating that the 2‑fluoroethyl‑piperazine motif is a validated radiolabeling handle [2].

PET Imaging Radiotracer Synthesis Fluorine Chemistry

Regioisomeric Differentiation: 3‑Carbonyl‑piperidine versus 4‑Carbonyl‑piperidine Scaffolds

The target compound bears the piperazine‑1‑carbonyl substituent at the 3‑position of the piperidine ring, whereas the most commercially available analog (CAS 887587-18-0) carries it at the 4‑position . This regioisomeric shift alters the exit vector of the piperidine‑piperazine linker and changes the conformational flexibility and overall geometry of the molecule [1]. In PROTAC design, linker geometry is a critical determinant of ternary complex formation and degradation efficiency, and even small changes in vector direction can substantially alter DC₅₀ values [2]. This 3‑substituted scaffold therefore provides access to a distinct conformational space not covered by 4‑substituted analogs, offering a unique starting geometry for linker optimization.

Structure‑Activity Relationship Conformational Analysis PROTAC Linker Design

F‑Boc and Acid‑Stable Bioisostere Concept: Class‑Level Rationale for Fluorine Incorporation

While the target compound does not contain an F‑Boc group, its design is consistent with the established strategy of incorporating fluorine into piperidine‑piperazine scaffolds to improve acid stability and metabolic resilience [1]. In the seminal work by Chonan et al. (2011), F‑Boc‑ and triF‑Boc‑substituted (4‑piperidinyl)‑piperazines were shown to retain potent ACC1/2 inhibitory activity in enzyme assays (IC₅₀ values in the low nanomolar range) while exhibiting enhanced acid stability compared to the parent Boc‑protected compounds [2]. Advanced analog 12c (1,1,1‑trifluoro‑2‑methylpropan‑2‑yl 4‑{4‑[(2‑amino‑6‑methyl‑1‑benzothiophen‑3‑yl)carbonyl]piperazin‑1‑yl}piperidine‑1‑carboxylate) demonstrated reduction of hepatic de novo fatty acid synthesis in rats after oral administration, providing class‑level validation that fluorinated piperidine‑piperazine‑carbonyl systems are biologically active and therapeutically relevant .

Bioisostere Design Acetyl‑CoA Carboxylase Metabolic Stability

Procurement‑Focused Application Scenarios for Tert‑butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate


¹⁸F‑PET Tracer Precursor Synthesis for CNS Receptor Imaging

The 2‑fluoroethyl group enables direct nucleophilic ¹⁸F‑radiolabeling, making this compound a suitable precursor for PET tracer development. The 3‑position carbonyl attachment generates a unique exit vector that may favor engagement with σ receptors, dopamine receptors, or other CNS targets [1]. The predicted cLogP of ~2 and molecular weight of 343 fall within the favorable range for blood‑brain barrier penetration, supporting its use in neuroimaging probe synthesis [2].

PROTAC Linker Library Expansion with Regioisomeric Diversity

As a 3‑substituted piperidine‑piperazine‑carbonyl scaffold, this compound offers a conformational geometry distinct from the more common 4‑substituted PROTAC linkers . Incorporating it into linker libraries expands the accessible ternary complex geometries, which is critical for optimizing target protein degradation efficiency and minimizing off‑target effects [3]. The Boc protecting group allows selective deprotection after linker‑to‑warhead conjugation.

Acetyl‑CoA Carboxylase (ACC) Inhibitor Intermediate for Metabolic Disease Research

Based on the F‑Boc bioisostere paradigm validated by Chonan et al. (2011), fluorinated piperidine‑piperazine scaffolds are potent ACC1/2 non‑selective inhibitors capable of reducing hepatic lipogenesis in vivo [4]. This compound can serve as a key intermediate for synthesizing novel ACC inhibitor analogs, with the 2‑fluoroethyl group potentially contributing to improved metabolic stability and acid resistance relative to non‑fluorinated Boc intermediates [5].

Sigma Receptor Ligand Synthesis for Neuropharmacology Studies

Piperidine‑piperazine scaffolds with fluoroalkyl substituents have demonstrated affinity for σ1 and σ2 receptors, which are implicated in CNS disorders and oncology [6]. The 3‑carbonyl substitution pattern may offer unique binding interactions compared to 4‑substituted analogs, providing a new chemotype for structure‑activity relationship studies aimed at developing σ receptor‑targeted therapeutics or imaging agents [7].

Quote Request

Request a Quote for Tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.